molecular formula C12H15N B8536569 2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinoline

2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinoline

Cat. No.: B8536569
M. Wt: 173.25 g/mol
InChI Key: WTHVYNDBLHHUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinoline is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline

InChI

InChI=1S/C12H15N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)13-11/h8H,1-7H2

InChI Key

WTHVYNDBLHHUQG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(CCC3)C=C2C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(oxo-cyclopentyl)methyl cyclohexanone is prepared from 2-(dimethylaminomethyl)-cyclohexanone and cyclopentanone according to the method described in Ann.Chim.,1963, 53 (6), 819 and is isolated as a colourless oil in 80% yield b.p. 92°/0.05 mm. 5,6,7,8-Tetrahydro-2,3-dihydro-1H-cyclopenta [b]quinoline is prepared from 2-(2-oxocylopentyl)methylcyclohexanone according to the method described in Ann.Chim., 1963, 53,(6), 819 and is isolated in 65% yield as a colourless oil b.p. 80°/0.05 mm. The hydrochloride is prepared for characterisation by treating an ethereal solution of the base with ethereal HC1 and is isolated as the hemi-hydrate as colourless needles from ethanol-ester m.p. 104° C(Found: C65.7; H,7.8; N,6.6 C12H16N.HC1.1/2H2O requires: C,65.8; H,7.8; N,6.4%. 5,6,7,8-tetrahydro-2,3-dihydro-1H-cyclopenta[b]-quinoline is converted to methyl 5,6,7,8-tetrahydro-2,3-dihydro-1H-cyclopenta[b]quinoline-5-carboxylate following the method described in Example 19 and this is converted to 5,6,7,8-tetrahydro-2,3-dihydro-1H-cyclopenta[b]-quinoline-5-carboxamide following the method described in Example 22. The amide is converted to the title compound, following the procedure of Example 23, and is recrystallised from isopropanol, dissolved in ether and treated with an excess of ethereal HC1. The resultant solid is recrystallised from ethanol-ether to give the hydrochloride of the title compound as the monohydrate m.p. 118° C. )Found: C,54.6; H,6.3; N,10.0 C13H16N2S.HCl H2O requires: C,54.4; H,6.6; N,9.8%).
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